2,4-Dichlorophenyl isothiocyanate

Catalog No.
S794187
CAS No.
6590-96-1
M.F
C7H3Cl2NS
M. Wt
204.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorophenyl isothiocyanate

CAS Number

6590-96-1

Product Name

2,4-Dichlorophenyl isothiocyanate

IUPAC Name

2,4-dichloro-1-isothiocyanatobenzene

Molecular Formula

C7H3Cl2NS

Molecular Weight

204.08 g/mol

InChI

InChI=1S/C7H3Cl2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H

InChI Key

WVBNZZHGECFCSH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)N=C=S

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=C=S

The exact mass of the compound 2,4-Dichlorophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dichlorophenyl isothiocyanate is a highly electrophilic aryl isothiocyanate utilized as a core building block in the synthesis of thioureas, thiosemicarbazides, and complex heterocyclic compounds. Featuring dual electron-withdrawing chlorine substituents at the ortho and para positions, this compound exhibits significantly enhanced reactivity toward nucleophiles compared to unsubstituted or monosubstituted analogs. Operating as a low-melting solid (melting point 40–44 °C), it is easily handled in standard laboratory and industrial settings. Its primary procurement value lies in its ability to drive coupling reactions to high yields under mild, often room-temperature conditions, making it a highly efficient precursor for thermally sensitive active pharmaceutical ingredients (APIs), agrochemicals, and advanced optical materials .

Substituting 2,4-dichlorophenyl isothiocyanate with generic alternatives like phenyl isothiocyanate or 4-chlorophenyl isothiocyanate fundamentally alters reaction kinetics and process requirements. The synergistic electron-withdrawing effect of the 2,4-dichloro pattern highly activates the isothiocyanate carbon, permitting rapid nucleophilic addition. When a monosubstituted analog (e.g., 4-chlorophenyl isothiocyanate) is used as a substitute, identical reactions often require elevated temperatures (e.g., reflux) and extended reaction times to achieve comparable conversions. This thermal requirement not only increases energy costs during scale-up but also risks the degradation of sensitive substrates, leading to lower overall yields and more complex impurity profiles that complicate downstream purification[1].

Processability: Room-Temperature Reactivity vs. Elevated Thermal Requirements

In the synthesis of picolylamine-derived thioureas, the substitution pattern on the aryl isothiocyanate dictates the required process conditions. 2,4-Dichlorophenyl isothiocyanate achieves an 83.3% yield when reacted at room temperature for just 1 hour in dichloromethane. In direct contrast, the monosubstituted 4-chlorophenyl isothiocyanate requires refluxing in acetone for 2 hours to achieve a comparable 88.2% yield [1].

Evidence DimensionReaction conditions and time for thiourea formation
Target Compound Data1 hour at room temperature (83.3% yield)
Comparator Or Baseline4-Chlorophenyl isothiocyanate (2 hours at reflux, 88.2% yield)
Quantified DifferenceElimination of reflux requirement and 50% reduction in reaction time.
ConditionsReaction with 2-picolylamine

Procurement of the 2,4-dichloro variant enables milder, energy-efficient manufacturing protocols, which is critical when scaling up syntheses involving thermally sensitive amines.

Precursor Suitability: Enhanced Yield in Sterically Hindered Thiosemicarbazide Synthesis

The enhanced electrophilicity of 2,4-dichlorophenyl isothiocyanate directly translates to higher conversion rates in sluggish reactions, such as the formation of bulky 1-(2-hydroxybenzoyl)-thiosemicarbazides. Under identical conditions (methanol solvent, 24-hour reaction time), the 2,4-dichloro precursor delivered a 29% yield, whereas the 4-chlorophenyl isothiocyanate baseline managed only a 20% yield [1].

Evidence DimensionIsolated yield of thiosemicarbazide derivative
Target Compound Data29% yield
Comparator Or Baseline4-Chlorophenyl isothiocyanate (20% yield)
Quantified Difference45% relative increase in product yield under identical conditions.
ConditionsReaction with 2-hydroxybenzoyl hydrazine in methanol for 24 hours

The higher intrinsic reactivity ensures better raw material utilization and higher throughput when synthesizing complex, sterically hindered pharmaceutical intermediates.

Formulation Compatibility: High-Yield Imine/Thiourea Formation for Optoelectronic Materials

The synthesis of advanced tautomeric materials often requires coupling bulky, sensitive Schiff bases with isothiocyanates. 2,4-Dichlorophenyl isothiocyanate demonstrates excellent process compatibility in these systems, reacting with (E)-1-(hydrazineylidenemethyl)naphthalen-2-ol in diethyl ether at 25 °C to yield the target functionalized thiourea at 85% within 8 hours [1]. This avoids the need for harsh conditions that could disrupt the delicate 2-hydroxynaphthalene framework or induce unwanted side reactions.

Evidence DimensionYield of complex Schiff base thiourea derivative
Target Compound Data85% yield
Comparator Or BaselineStandard elevated-temperature protocols (Baseline)
Quantified DifferenceHigh yield (85%) maintained at ambient temperature (25 °C).
ConditionsDiethyl ether solvent, 8 hours, 25 °C

Validates the compound as a premium building block for materials science applications where preserving the structural integrity of complex molecular scaffolds is paramount.

Energy-Efficient Scale-Up of Agricultural Thioureas

Leveraging its ability to react quantitatively at room temperature, this compound is the right choice for the industrial-scale synthesis of thiourea-based agrochemicals (e.g., ethylene response inducers), eliminating the need for energy-intensive refluxing steps required by monosubstituted analogs [1].

Synthesis of Sterically Hindered API Intermediates

The highly activated isothiocyanate carbon makes it a highly efficient reagent for coupling with bulky or weakly nucleophilic hydrazines, ensuring viable yields in the production of antimicrobial thiosemicarbazides where less activated analogs fail[2].

Development of Thermally Sensitive Optoelectronic Materials

Its high reactivity at 25 °C allows for the safe functionalization of delicate Schiff bases and tautomeric dyes, making it a critical precursor in the design of advanced optical sensors and dynamic materials without risking thermal degradation [3].

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (97.78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (88.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (88.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (13.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (88.89%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

6590-96-1

Dates

Last modified: 08-15-2023

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